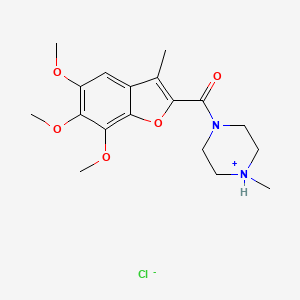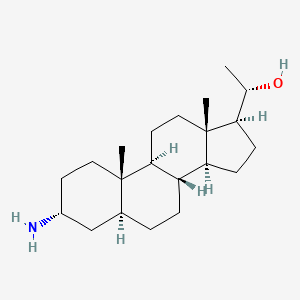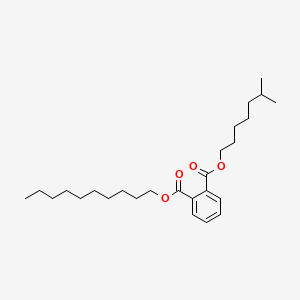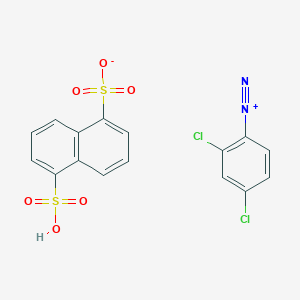![molecular formula C17H27N3O7 B13768868 Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate CAS No. 724446-00-8](/img/structure/B13768868.png)
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a complex organic compound that features a pyrimidine ring structure
Vorbereitungsmethoden
The synthesis of Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate involves several steps. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at -40°C . This method yields the desired product with high efficiency and can be scaled up for industrial production. Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the compound .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 are used in inversion methods.
Major Products: The reactions typically yield products with high purity and efficiency.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert
These compounds share similar functional groups but differ in their overall structure and specific applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields.
Eigenschaften
CAS-Nummer |
724446-00-8 |
|---|---|
Molekularformel |
C17H27N3O7 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
methyl 5-hydroxy-2-[5-hydroxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentyl]-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H27N3O7/c1-17(2,3)27-16(25)20(4)10(8-6-7-9-21)13-18-11(15(24)26-5)12(22)14(23)19-13/h10,21-22H,6-9H2,1-5H3,(H,18,19,23) |
InChI-Schlüssel |
GSDHTYKFTTUGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCO)C1=NC(=C(C(=O)N1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)









